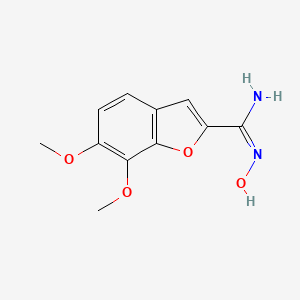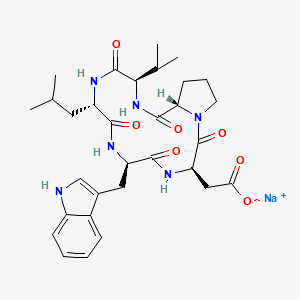
BQ-123 sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
BQ-123 sodium is synthesized through a series of peptide coupling reactions. The amino acids D-tryptophan, D-aspartic acid, L-proline, D-valine, and L-leucine are sequentially coupled to form the cyclic pentapeptide structure. The synthesis involves the use of protecting groups to prevent unwanted reactions at specific sites on the amino acids. The final cyclization step is typically achieved through a macrolactamization reaction .
Industrial Production Methods
Industrial production of this compound involves fermentation processes using Streptomyces misakiensis. The fermentation broth is processed to isolate and purify the cyclic pentapeptide. This method leverages the natural biosynthetic pathways of the microorganism to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
BQ-123 sodium undergoes various chemical reactions, including:
Oxidation: The indole ring of the tryptophan residue can be oxidized under specific conditions.
Reduction: The peptide bonds can be reduced to amines under strong reducing conditions.
Substitution: The carboxyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Strong reducing agents like lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced amine derivatives of the peptide.
Substitution: Substituted derivatives at the carboxyl groups.
Scientific Research Applications
BQ-123 sodium has a wide range of scientific research applications:
Chemistry: Used as a biochemical tool to study endothelin receptor function.
Biology: Investigates the physiological and pathophysiological roles of endothelins.
Medicine: Explores potential therapeutic applications in conditions like ischemia-induced acute renal failure and hypertension.
Industry: Utilized in the development of endothelin receptor antagonists for pharmaceutical applications .
Mechanism of Action
BQ-123 sodium exerts its effects by selectively binding to the endothelin A receptor, thereby blocking the action of endothelin-1. This inhibition prevents the vasoconstrictive and proliferative effects of endothelin-1 on smooth muscle cells. The compound increases the reabsorption of sodium ions in proximal tubule cells, which may contribute to its therapeutic effects in renal conditions .
Comparison with Similar Compounds
Similar Compounds
BQ-788: Another endothelin receptor antagonist, but with a higher affinity for the endothelin B receptor.
Ambrisentan: A selective endothelin A receptor antagonist used in the treatment of pulmonary arterial hypertension.
Bosentan: A dual endothelin receptor antagonist that targets both endothelin A and endothelin B receptors
Uniqueness of BQ-123 Sodium
This compound is unique due to its high selectivity and potency for the endothelin A receptor. Unlike other endothelin receptor antagonists, it specifically targets endothelin A without significant effects on endothelin B receptors. This selectivity makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
136655-57-7 |
|---|---|
Molecular Formula |
C31H41N6NaO7 |
Molecular Weight |
632.7 g/mol |
IUPAC Name |
sodium;2-[(3R,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetate |
InChI |
InChI=1S/C31H42N6O7.Na/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21;/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39);/q;+1/p-1/t21-,22+,23+,24-,26+;/m0./s1 |
InChI Key |
FLIKEIGEOXCRRG-JKNHBXRPSA-M |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N1)C(C)C)CC(=O)[O-])CC3=CNC4=CC=CC=C43.[Na+] |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)[O-])CC3=CNC4=CC=CC=C43.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




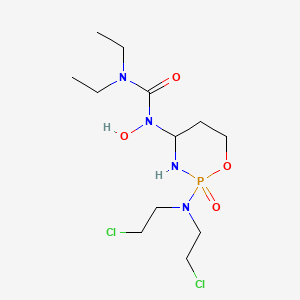
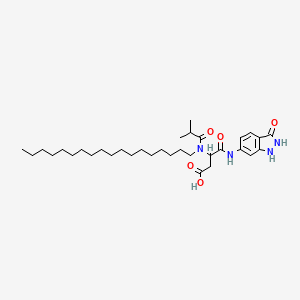
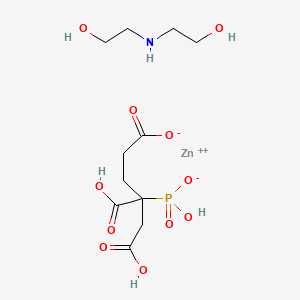
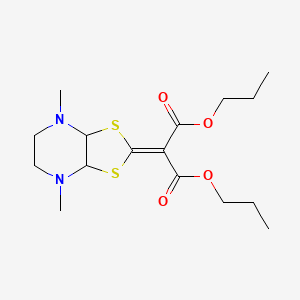
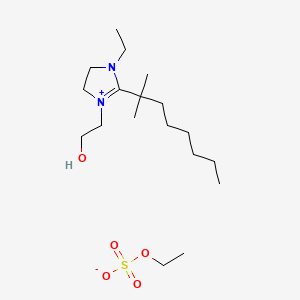
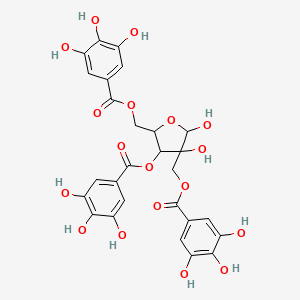
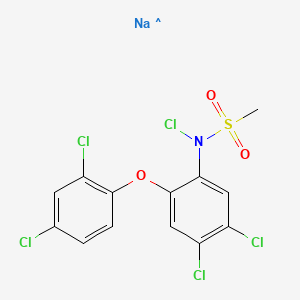


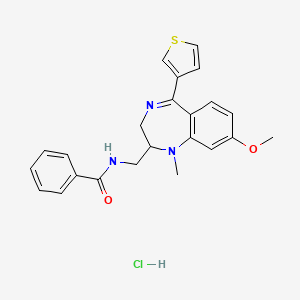
![tris[2-(2,6-dichlorophenoxy)ethyl] phosphite](/img/structure/B12704901.png)
